molecular formula C11H13NO3 B472922 4-(Isobutyrylamino)benzoic acid CAS No. 28547-07-1

4-(Isobutyrylamino)benzoic acid

Cat. No. B472922
CAS RN: 28547-07-1
M. Wt: 207.23g/mol
InChI Key: OMWFUEUNNVEJQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Isobutyrylamino)benzoic acid is a chemical compound with the molecular weight of 207.23 . It is used for research purposes .


Synthesis Analysis

The synthesis of similar compounds involves the use of 4-aminobenzoic acid and 1-chloropropane in a solvent such as N, N-dimethylformamide (DMF), with anhydrous sodium carbonate as a deacidifying reagent .


Molecular Structure Analysis

The molecular structure of 4-(Isobutyrylamino)benzoic acid is represented by the linear formula C11H13NO3 . The InChI code for this compound is 1S/C11H13NO3/c1-7(2)10(13)12-9-5-3-8(4-6-9)11(14)15/h3-7H,1-2H3, (H,12,13) (H,14,15) .


Physical And Chemical Properties Analysis

4-(Isobutyrylamino)benzoic acid is a solid substance . It has a molecular weight of 207.23 and is stored at room temperature .

Scientific Research Applications

Gut Health and Food Additives

Benzoic acid derivatives, including 4-(Isobutyrylamino)benzoic acid, have implications in food science and nutrition, particularly as preservatives due to their antibacterial and antifungal properties. Studies on benzoic acid suggest it can influence gut health by improving functions such as digestion, absorption, and barrier integrity in the gastrointestinal tract. These effects are attributed to the regulation of enzyme activity, redox status, immunity, and microbiota within the gut. However, excessive administration of benzoic acid derivatives can lead to adverse effects on gut health, highlighting the importance of dosage control (Mao et al., 2019).

Advanced Oxidation Processes for Water Treatment

In environmental science, the degradation of persistent organic pollutants through advanced oxidation processes (AOPs) is a significant area of research. Benzoic acid derivatives serve as models to understand the degradation pathways and biotoxicity of various compounds in water treatment applications. This research is vital for developing more effective methods to remove toxic by-products from the environment, thereby reducing ecosystem threats (Qutob et al., 2022).

Pharmacokinetics and Toxicology

The pharmacokinetic behaviors of benzoic acid derivatives are explored through physiologically-based pharmacokinetic (PBPK) models, focusing on metabolic and dosimetric variations across different species. This research provides critical insights into the internal exposures resulting from dietary intakes of benzoates, thereby informing safety assessments and regulatory standards for food additives (Hoffman & Hanneman, 2017).

Stability and Degradation Studies

Investigations into the stability and degradation pathways of compounds related to 4-(Isobutyrylamino)benzoic acid, such as nitisinone (NTBC), shed light on their properties and potential risks or benefits of medical applications. Understanding the stability of these compounds under various conditions can lead to better drug formulations and safer medical treatments (Barchańska et al., 2019).

Environmental and Health Standards

Research on benzoic acid and its derivatives also contributes to the establishment of environmental and health safety standards. By analyzing the toxic effects and establishing maximum permissible concentrations (MPCs) in water, researchers can recommend regulatory measures to protect public health and the environment from potential hazards associated with these compounds (Zholdakova et al., 2021).

Safety and Hazards

The safety data sheet for a similar compound, benzoic acid, indicates that it can cause skin irritation and serious eye damage. It also has the potential to cause damage to organs through prolonged or repeated exposure if inhaled . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing .

properties

IUPAC Name

4-(2-methylpropanoylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-7(2)10(13)12-9-5-3-8(4-6-9)11(14)15/h3-7H,1-2H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMWFUEUNNVEJQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Isobutyrylamino)benzoic acid

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